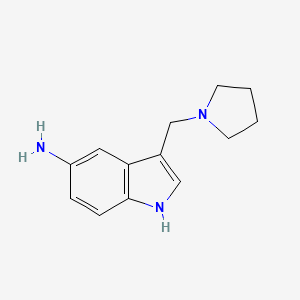
Indole, 5-amino-3-(1-pyrrolidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 5-amino-3-(1-pyrrolidinylmethyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry . This compound, like other indole derivatives, plays a crucial role in cell biology and has attracted attention for its potential therapeutic applications .
Méthodes De Préparation
The synthesis of indole derivatives, including Indole, 5-amino-3-(1-pyrrolidinylmethyl)-, involves various synthetic routes and reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Indole, 5-amino-3-(1-pyrrolidinylmethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, borane, and pyridine . For example, the Fischer indole synthesis uses methanesulfonic acid under reflux conditions to yield tricyclic indole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Indole derivatives, including Indole, 5-amino-3-(1-pyrrolidinylmethyl)-, have a wide range of scientific research applications. They are used in the development of antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds have shown potential in treating various diseases and disorders, making them valuable in medicinal chemistry . Additionally, indole derivatives are used in the synthesis of complex heterocyclic frameworks, which are important in the development of new pharmaceuticals and bioactive molecules .
Mécanisme D'action
The mechanism of action of Indole, 5-amino-3-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Indole, 5-amino-3-(1-pyrrolidinylmethyl)- can be compared with other similar indole derivatives, such as indole-3-acetic acid and indole-3-glyoxylate ester . These compounds share a common indole scaffold but differ in their functional groups and biological activities. The uniqueness of Indole, 5-amino-3-(1-pyrrolidinylmethyl)- lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
3414-75-3 |
|---|---|
Formule moléculaire |
C13H17N3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-(pyrrolidin-1-ylmethyl)-1H-indol-5-amine |
InChI |
InChI=1S/C13H17N3/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9,14H2 |
Clé InChI |
XINXCFLBEJQVSW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=CNC3=C2C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


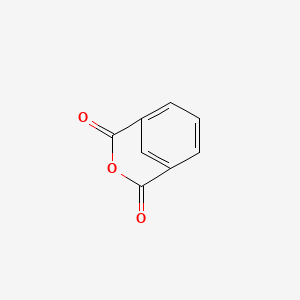
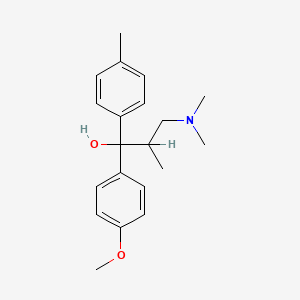
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
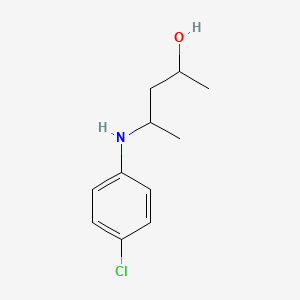
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)

![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
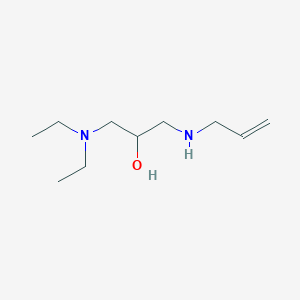
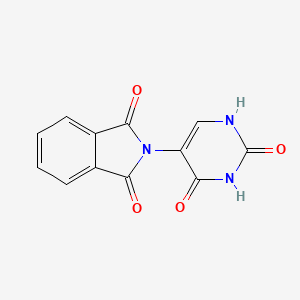
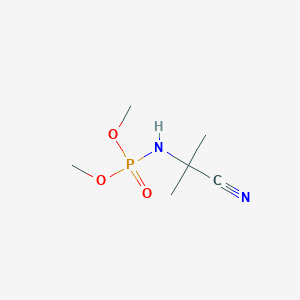
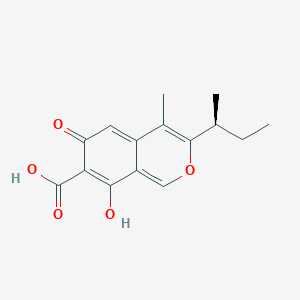
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)

